PI3Kalpha-IN-4

Description

Overview of Phosphoinositide 3-Kinases (PI3Ks) and Their Biological Roles

PI3Ks are involved in generating 3-phosphorylated phosphoinositide lipids, which act as crucial second messengers within the cell membrane. amegroups.orgnih.govfrontiersin.orgucl.ac.uk These lipids recruit and activate downstream signaling molecules, most notably the protein kinase B (AKT). sinobiological.comcreative-biolabs.comamegroups.org

Classification and Isoforms of PI3Ks

Mammalian PI3Ks are categorized into three main classes: Class I, Class II, and Class III, based on their structure, regulation, and substrate specificity. nih.govamegroups.orgfrontiersin.orgucl.ac.uk

Class I PI3Ks: These are the most extensively studied class, particularly in the context of cancer. ucl.ac.uknih.gov They are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). nih.govamegroups.orgfrontiersin.orgpnas.org Class I is further divided into:

Class IA: Includes three catalytic isoforms: p110α, p110β, and p110δ. nih.govfrontiersin.orgpnas.orgexplorationpub.com These typically associate with a p85-type regulatory subunit (p85α, p85β, p55γ, p55α, and p50α). pnas.orgucsf.edu Class IA PI3Ks are primarily activated by receptor tyrosine kinases (RTKs). nih.govnih.govfrontiersin.org

Class IB: Consists of the catalytic isoform p110γ, which associates with a p101 or p84 regulatory subunit. frontiersin.orgexplorationpub.com This subclass is primarily activated by G protein-coupled receptors (GPCRs). nih.govfrontiersin.org Class IA PI3Ks are more frequently implicated in human cancers compared to Class IB. nih.gov

Class II PI3Ks: Include isoforms PI3K-C2α, PI3K-C2β, and PI3K-C2γ. ucl.ac.ukucl.ac.uk They contain only catalytic subunits and are involved in regulating vesicular trafficking. frontiersin.orgucl.ac.ukucl.ac.uk

Class III PI3Ks: Represented by Vps34, which forms a heterodimer with Vps15. frontiersin.org Class III PI3Ks are primarily involved in regulating membrane trafficking along the endocytic route and autophagy. frontiersin.orgucl.ac.ukucl.ac.uk

Fundamental Cellular Processes Regulated by PI3K Signaling

The PI3K signaling pathway is a central regulator of numerous fundamental cellular processes. Its activation leads to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) from phosphatidylinositol-4,5-bisphosphate (PIP) at the plasma membrane. creative-biolabs.comamegroups.org PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT, facilitating their activation. sinobiological.comcreative-biolabs.comucl.ac.uk

Key cellular processes regulated by PI3K signaling include:

Cell Growth and Proliferation: PI3K signaling, particularly through the activation of AKT and the downstream mammalian target of rapamycin (B549165) (mTOR) pathway, promotes cell growth and proliferation. sinobiological.comcreative-biolabs.comamegroups.orgnih.govascopubs.org

Cell Survival and Apoptosis: The pathway plays a critical role in inhibiting apoptosis and promoting cell survival by phosphorylating and regulating various pro- and anti-apoptotic proteins. nih.govsinobiological.comcreative-biolabs.com

Metabolism: PI3K signaling significantly influences cellular metabolism, including glucose uptake and utilization, lipid synthesis, and protein synthesis. sinobiological.comcreative-biolabs.comamegroups.orgnih.govijbs.comannualreviews.org It promotes anabolic processes necessary for cell growth and division. amegroups.org

Cell Migration and Motility: PI3K is involved in regulating cytoskeletal changes and cell migration. nih.govnih.govucsf.edu

Vesicular Traffic: Class II and III PI3Ks are particularly involved in regulating membrane trafficking events like endocytosis and autophagy. frontiersin.orgucl.ac.ukucl.ac.uk

Central Role of PI3Kα in Cellular Physiology and Pathophysiology

Among the Class IA PI3K isoforms, PI3Kα, composed of the p110α catalytic subunit encoded by the PIK3CA gene and a p85 regulatory subunit, plays a particularly central role in cellular physiology. nih.govnih.govpnas.orgmdpi.comtandfonline.com It is ubiquitously expressed and is a critical effector of growth factor signaling. mdpi.comnih.gov PI3Kα is involved in mediating signals from various growth factor receptors, including EGFR and IGFR, which are crucial for processes like proliferation, growth, and survival. nih.gov Its activity is essential for normal cellular functions, including metabolic homeostasis. ijbs.com

However, dysregulation of PI3Kα activity is also significantly implicated in various pathophysiological conditions, most notably cancer. nih.govucl.ac.uk Aberrant activation of PI3Kα can drive uncontrolled cell growth, survival, and proliferation, contributing to disease development and progression. nih.govmdpi.commdpi.com

Oncogenic Activation of PI3Kα in Cancer Development

The PI3K pathway is one of the most frequently dysregulated signaling pathways in human cancers. amegroups.orgnih.govnih.govmdpi.comnih.gov Aberrant activation of this pathway, particularly involving PI3Kα, is a key driver of tumorigenesis. nih.govamegroups.orgnih.govmdpi.commdpi.com This dysregulation can occur through various mechanisms, including genetic alterations in the genes encoding PI3K subunits or upstream regulators and downstream effectors. nih.govmdpi.comnih.gov

Mutational Landscape of PIK3CA and its Impact on PI3Kα Activity

Mutations in the PIK3CA gene, encoding the p110α catalytic subunit, are among the most common genetic alterations observed across a wide spectrum of human cancers. nih.govmdpi.comnih.govnih.gov These mutations frequently lead to the abnormal enhancement of PI3Kα catalytic activity, resulting in constitutive activation of downstream signaling pathways. nih.govfrontiersin.org

PIK3CA mutations are particularly prevalent in certain cancer types, such as breast cancer (occurring in approximately 30-40% of cases, especially in HR+/HER2- subtype), colorectal cancer (15-20%), and gynecological cancers. nih.govnih.govexplorationpub.comnih.govfrontiersin.orgaacrjournals.orgmdpi.com

Mutations in PIK3CA tend to cluster in specific "hotspot" regions within the gene. The most common hotspot mutations are found in two main domains:

Helical Domain: Mutations at positions E542, E545, and Q546. mdpi.comnih.gov

Kinase Domain: The most frequent mutation is at position H1047. mdpi.commdpi.comnih.gov

These hotspot mutations act as gain-of-function alterations, leading to increased PI3K activity and aberrant downstream signaling, thereby promoting tumorigenesis. mdpi.comnih.govfrontiersin.org For instance, the H1047R mutation in the kinase domain can enhance the association of p110α with the cell membrane, increasing its lipid kinase activity. pnas.org Helical domain mutations like E542K and E545K can make p110α more dependent on Ras binding for downstream signaling. pnas.org

Beyond single point mutations, multiple PIK3CA mutations within the same tumor can also occur, potentially leading to further enhanced PI3K activity. nih.govmdpi.com The frequency and specific types of PIK3CA mutations can vary depending on the cancer type and subtype. nih.gov

Data on the frequency of PIK3CA mutations in different cancer types highlights its significance as an oncogenic driver:

| Cancer Type | Approximate PIK3CA Mutation Frequency | Source(s) |

| Breast Cancer | 30-40% (up to 48.3% in HR+/HER2-) | nih.govnih.govaacrjournals.org |

| Colorectal Cancer | 15-20% | nih.govfrontiersin.org |

| Gynecological Cancers | Associated with certain types | nih.gov |

| Glioblastoma | Included in common solid tumors | nih.gov |

| Gastric Cancer | Included in common solid tumors | nih.gov |

| Lung Cancer | 0.6-20% | nih.gov |

| Head and Neck SCC | Frequent (e.g., 97/530 in TCGA data) | mdpi.com |

| Pancreatic Cancer | 3-5% | frontiersin.org |

Note: Frequencies can vary depending on study population and methodology.

In addition to mutations, amplification of the wild-type PIK3CA gene can also occur in some cancers, although its impact on pathway activation compared to mutations is less clear. mdpi.com

Aberrant PI3K/AKT/mTOR Pathway Signaling in Oncogenesis

The aberrant activation of PI3Kα, often initiated by PIK3CA mutations or other upstream signals, leads to the dysregulation of the downstream PI3K/AKT/mTOR signaling pathway. amegroups.orgnih.govnih.govmdpi.comnih.gov This pathway is a central node in controlling cellular growth, proliferation, survival, and metabolism. sinobiological.comcreative-biolabs.comamegroups.orgnih.govascopubs.org

Upon activation, PI3Kα produces PIP3, which recruits AKT to the cell membrane. sinobiological.comcreative-biolabs.comamegroups.org AKT is then phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). sinobiological.comnih.gov Activated AKT subsequently phosphorylates numerous downstream substrates, influencing a wide range of cellular processes that contribute to the hallmarks of cancer. sinobiological.comcreative-biolabs.commdpi.com

Key downstream effects of aberrant PI3K/AKT/mTOR signaling in oncogenesis include:

Increased Cell Proliferation: Activation of mTORC1 by AKT promotes protein and nucleotide synthesis, driving cell cycle progression and proliferation. sinobiological.comcreative-biolabs.comnih.gov

Enhanced Cell Survival and Inhibition of Apoptosis: AKT phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors. creative-biolabs.commdpi.com

Metabolic Reprogramming: The pathway promotes metabolic changes, such as increased glucose uptake and glycolysis, and enhanced lipid synthesis, providing the necessary resources for rapid tumor cell growth. creative-biolabs.comamegroups.orgnih.govfrontiersin.org

Increased Cell Size and Growth: AKT and mTORC1 signaling stimulates anabolic processes leading to increased cell mass. creative-biolabs.comnih.gov

Promoting Angiogenesis and Metastasis: Dysregulated PI3K signaling can contribute to the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis). amegroups.orgfrontiersin.org

Contribution to Drug Resistance: Aberrant activation of this pathway is frequently associated with resistance to various cancer therapies, including chemotherapy, immunotherapy, and targeted therapies. mdpi.comnih.govfrontiersin.orgmdpi.com

The frequent alterations in the PI3K/AKT/mTOR pathway components, including PIK3CA mutations, PTEN loss, and AKT mutations, underscore its critical role in driving tumorigenesis across many cancer types. nih.govmdpi.comnih.gov Targeting this pathway has become a significant strategy in cancer therapy development. amegroups.orgnih.govnih.gov

Significance of PI3Kα as a Therapeutic Research Target

The frequent aberrant activation of the PI3K pathway in numerous cancers has established PI3Kα as a critical therapeutic target in oncology research discngine.comamegroups.orgtandfonline.comembopress.orgacs.orgresearchgate.netaacrjournals.orgmdpi.com. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common somatic alterations in a wide range of solid tumors, including breast, colorectal, and lung cancers discngine.comtandfonline.comaacrjournals.orgmdpi.comnews-medical.netbohrium.comexplorationpub.com. These mutations can lead to constitutive activation of PI3Kα, driving uncontrolled cell growth, survival, proliferation, metastasis, and contributing to resistance to conventional therapies discngine.comtandfonline.comexplorationpub.com.

The hyperactivation of PI3K signaling is strongly linked to tumor progression, increased tumor microvessel density, and invasiveness of cancer cells tandfonline.com. Consequently, significant research efforts have been directed towards developing therapeutic agents that target the PI3K pathway tandfonline.com. Inhibiting PI3Kα activity is a promising strategy to counteract the effects of these activating mutations and aberrant signaling mdpi.com.

The development of PI3K inhibitors has progressed from pan-PI3K inhibitors, which target multiple isoforms, to more selective inhibitors focusing on specific isoforms like PI3Kα discngine.comamegroups.orgtandfonline.com. Isoform-specific inhibitors aim to improve efficacy and reduce off-target toxicities associated with broader inhibition discngine.comamegroups.org. For instance, alpelisib (B612111) is an FDA-approved isoform-specific PI3Kα inhibitor used in certain breast cancers with PIK3CA mutations discngine.comaacrjournals.orgnews-medical.netexplorationpub.com. Research findings, such as those from the SOLAR-1 trial, have provided compelling evidence that inhibiting PI3Kα is an important therapeutic strategy in tumors dependent on PI3K pathway activation due to PIK3CA mutations aacrjournals.org.

Despite the therapeutic potential, targeting the PI3K pathway has faced challenges, including drug resistance and significant side effects, such as hyperglycemia, often associated with inhibiting wild-type PI3Kα in normal tissues amegroups.orgaacrjournals.orgnews-medical.net. This has spurred the development of next-generation inhibitors designed to selectively target mutant PI3Kα while sparing the wild-type form, aiming for improved selectivity and reduced toxicity news-medical.netprecisionmedicineonline.com. Preclinical and clinical studies are evaluating several such promising inhibitors news-medical.netprecisionmedicineonline.com.

Beyond cancer, the significance of PI3Kα as a therapeutic target is also being explored in other diseases where its pathway is implicated, including certain overgrowth syndromes and potentially neuroinflammatory and neurodegenerative conditions, although the roles of different PI3K isoforms can vary in these contexts acs.orgresearchgate.netnih.govmdpi.com.

The ongoing research into the role of PI3Kα in disease pathogenesis and the development of increasingly selective inhibitors underscore its significance as a key therapeutic research target.

Structure

3D Structure

Properties

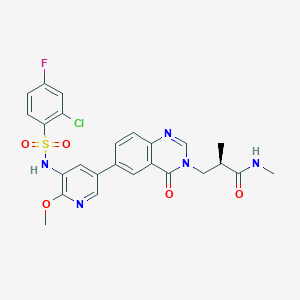

IUPAC Name |

(2R)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClFN5O5S/c1-14(23(33)28-2)12-32-13-30-20-6-4-15(8-18(20)25(32)34)16-9-21(24(37-3)29-11-16)31-38(35,36)22-7-5-17(27)10-19(22)26/h4-11,13-14,31H,12H2,1-3H3,(H,28,33)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPATWVFSBNDSHR-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClFN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Pi3kα Regulation and Inhibition

Structural Basis of PI3Kα Function and Activation

PI3Kα, a Class IA PI3K, operates as a heterodimeric enzyme. Its function and activation are dictated by the intricate interplay between its catalytic and regulatory subunits, conformational changes, and the presence of activating mutations.

Heterodimer Composition: p110α Catalytic and p85α Regulatory Subunits

The functional PI3Kα enzyme is a heterodimer composed of a catalytic subunit, p110α (encoded by the PIK3CA gene), and a regulatory subunit, p85α (or related isoforms like p55α, p55γ, p50α). tandfonline.comexplorationpub.com The p110α subunit contains several domains crucial for its function, including an adaptor-binding domain (ABD), a Ras-binding domain (RBD), a C2 domain, a helical domain, and a kinase domain. rsc.org The p85α regulatory subunit contains SH2 domains (nSH2 and iSH2) that interact with phosphorylated tyrosine motifs (pYXXM) on activated receptor tyrosine kinases (RTKs), a key step in PI3Kα activation. rsc.orgnih.gov The p85α subunit generally exerts an inhibitory effect on p110α activity in its basal state. nih.gov

Conformational Dynamics and Activation Mechanisms

PI3Kα activation is a dynamic process involving significant conformational changes within the heterodimer. In the inactive state, the p85α regulatory subunit, particularly the nSH2 domain, autoinhibits the p110α catalytic subunit. nih.govrsc.org Binding of activated RTKs or other signaling molecules to the SH2 domains of p85α disrupts this autoinhibition by releasing the inhibitory SH2 domains from the catalytic subunit. rsc.orgnih.gov This release triggers conformational changes in p110α, exposing the kinase domain and facilitating its interaction with the cell membrane, where its substrate, PIP2, is located. nih.govrsc.org The structural rearrangement in the C-lobe of the kinase domain subsequently reduces the distance between the ATP γ-phosphate and the PIP2 substrate, enabling phosphoryl transfer and the production of PIP3, the key lipid second messenger. nih.govrsc.org

Hotspot Mutations (e.g., E542K, E545K, H1047R) and their Functional Implications

Activating mutations in the PIK3CA gene are frequently observed in various cancers and contribute to constitutive PI3Kα pathway activation. explorationpub.comresearchgate.net The most common "hotspot" mutations occur in the helical domain (E542K, E545K) and the kinase domain (H1047R) of the p110α subunit. explorationpub.commdpi.com These mutations lead to a gain of function by the protein kinase, resulting in an aberrant surge in downstream signaling, primarily through the PI3K/AKT/mTOR pathway. explorationpub.com Functionally, these mutations can promote PI3Kα activation by facilitating the release of the nSH2 domain or inducing allosteric motions that favor the active conformation. nih.govrsc.org Approximately 80% of mutated sites in PIK3CA occur at E542, E545, and H1047, leading to unregulated cell growth, proliferation, and survival. mdpi.com

Mechanisms of PI3Kα Inhibition

Inhibitors targeting PI3Kα employ different mechanisms to block its activity, primarily by interfering with ATP binding or by binding to distinct allosteric sites. PI3Kalpha-IN-4, as a chemical compound designed to inhibit PI3Kα, would exert its effect through one of these mechanisms.

ATP-Competitive Inhibition and Binding Site Characteristics

ATP-competitive inhibitors, also known as orthosteric inhibitors, bind to the ATP-binding site within the kinase domain of p110α. tandfonline.comresearchgate.net This site is highly conserved among kinases, which can pose a challenge in developing isoform-specific inhibitors and may contribute to off-target effects. nih.govnih.gov By competing with ATP for binding, these inhibitors prevent the transfer of the gamma phosphate (B84403) group to PIP2, thereby blocking the production of PIP3. The ATP-binding pocket is a key target for many PI3K inhibitors. tandfonline.commdpi.com The binding of inhibitors in this site is often stabilized by hydrophobic interactions with residues in the pocket. tandfonline.com

Allosteric Inhibition and Distinct Binding Pockets

Allosteric inhibitors bind to sites on the PI3Kα enzyme that are distinct from the ATP-binding pocket. nih.govnih.gov Binding to these allosteric sites can induce conformational changes that indirectly impair ATP binding, substrate binding, or catalytic activity. nih.govrsc.orgnih.gov The pursuit of allosteric inhibitors for PI3K is an underexplored area and holds potential advantages, particularly for developing inhibitors selective for oncogenic mutants over wild-type PI3Kα. nih.govnih.gov Research has identified novel allosteric binding pockets on PI3Kα, some of which are located at the interface between different domains, such as the RBD, kinase, and helical domains, or between the RBD and helical domains. nih.gov Targeting isoform-specific residues in these allosteric cavities may offer a strategy for preventing PIP2 phosphorylation. nih.govrsc.org While the specific mechanism of this compound (ATP-competitive or allosteric) is not detailed in the provided search results, understanding these two primary modes of inhibition provides the framework for characterizing its potential action. Novel allosteric inhibitors, such as RLY-2608, have shown promise in overcoming resistance mediated by secondary PIK3CA mutations that alter the orthosteric binding pocket. nih.govaacrjournals.org

Selective Degradation of Mutant PI3Kα Protein

Selective degradation of mutant PI3Kα protein has emerged as a mechanism to target cancers driven by PIK3CA mutations. Compounds such as GDC-0077 (Inavolisib) and taselisib (B612264) have been reported to induce the degradation of mutant p110α protein, particularly in a HER2-dependent manner. readthedocs.io This mechanism involves the binding of the inhibitor to mutant p110α, which, in certain contexts like activation by HER2/3, can lead to proteasome-mediated degradation of the protein. readthedocs.io This selective degradation of the mutant oncoprotein is being explored as a strategy to improve the therapeutic index in PIK3CA-mutant tumors. Inavolisib, for instance, was designed with a dual mechanism of action: potent inhibition of PI3Kα and induction of degradation of mutated PI3Kα protein.

Based on the available search results, this compound is characterized as a potent and selective inhibitor of PI3Kα. The provided information does not indicate that this compound induces the selective degradation of mutant PI3Kα protein. Its reported mechanism of action focuses on enzymatic inhibition.

PI3Kα Activation Mechanisms by Small Molecules

While much research has focused on inhibiting PI3Kα due to its role in cancer, the therapeutic potential of activating PI3Kα for conditions like tissue protection and regeneration is also being explored. Small molecules can activate PI3Kα through various mechanisms. For example, UCL-TRO-1938 (referred to as 1938) is a small molecule identified as an allosteric activator of the PI3Kα isoform. This compound activates PI3Kα through a unique mechanism that enhances multiple steps of the catalytic cycle and induces both local and global conformational changes in the PI3Kα structure. UCL-TRO-1938 is selective for PI3Kα over other PI3K isoforms and various protein and lipid kinases. Other non-genetic strategies for PI3K pathway activation have included p85-binding phospho-peptides, the AKT activator SC79, and PTEN inhibitors, although these may have limitations in terms of drug-like properties or selectivity.

Preclinical Research on Pi3kα Inhibitors: in Vitro and in Vivo Models

In Vitro Cellular and Biochemical Studies

The preclinical evaluation of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors is a critical step in determining their therapeutic potential. In vitro studies, utilizing both biochemical assays and cellular models, provide foundational insights into a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. The following sections detail the in vitro characterization of PI3Kalpha-IN-4.

A primary goal in the development of PI3Kα inhibitors is to achieve high potency against the target isoform while minimizing activity against other class I isoforms (PI3Kβ, PI3Kδ, PI3Kγ) to reduce potential off-target effects. Biochemical kinase assays and cell-based assays are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against each isoform.

This compound has been demonstrated to be a potent inhibitor of PI3Kα. In biochemical kinase assays, it exhibits an IC50 value of 1.8 nM for PI3Kα. Its selectivity was assessed against other isoforms, showing IC50 values of 271.0 nM for PI3Kβ, 13.9 nM for PI3Kδ, and 13.8 nM for PI3Kγ. These results indicate a high degree of selectivity for PI3Kα over PI3Kβ (approximately 150-fold), with less pronounced selectivity against the δ and γ isoforms in this purified enzyme assay.

In cell-based assays, which provide a more physiologically relevant context, this compound maintained its potency for PI3Kα with an IC50 of 12.1 nM. The selectivity in a cellular environment was more pronounced, with IC50 values of 1393 nM for PI3Kβ, 183 nM for PI3Kδ, and >10000 nM for PI3Kγ. This demonstrates strong cellular selectivity for PI3Kα against all other class I isoforms.

| Isoform | Biochemical Assay IC50 (nM) | Cell-Based Assay IC50 (nM) |

|---|---|---|

| PI3Kα | 1.8 | 12.1 |

| PI3Kβ | 271.0 | 1393 |

| PI3Kδ | 13.9 | 183 |

| PI3Kγ | 13.8 | >10000 |

The gene encoding the p110α catalytic subunit of PI3Kα, PIK3CA, is one of the most frequently mutated genes in human cancers. pnas.orgnih.gov The majority of these are "hotspot" mutations, such as E542K, E545K in the helical domain and H1047R in the kinase domain, which lead to constitutive activation of the enzyme. pnas.orgnih.gov Consequently, an important aspect of preclinical research is to evaluate whether an inhibitor has differential activity against these oncogenic mutant forms of PI3Kα compared to the non-mutated, wild-type (WT) enzyme. nih.gov This is crucial as some inhibitors are designed to be mutant-specific or pan-mutant selective to potentially widen the therapeutic index. nih.gov

While the evaluation of differential activity against mutant and wild-type PI3Kα is a standard component of inhibitor characterization, specific data detailing the comparative potency of this compound against common PIK3CA mutants (e.g., H1047R, E545K) versus the wild-type enzyme are not detailed in the available search results. Such studies are vital for defining the precise context in which an inhibitor may be most effective.

The PI3K pathway is a critical signaling cascade that regulates numerous cellular processes. nih.gov Upon activation, PI3Kα phosphorylates PIP2 to generate the second messenger PIP3, which in turn leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. nih.gov Activated AKT then phosphorylates a host of substrates, including Proline-Rich AKT Substrate of 40 kDa (PRAS40) and the components of the mTOR complex, which leads to the phosphorylation of ribosomal protein S6 (S6RP). nih.gov

Therefore, a key measure of a PI3Kα inhibitor's effectiveness is its ability to suppress the phosphorylation of these downstream biomarkers. Pharmacodynamic biomarker studies typically use methods like Western blotting to measure levels of phosphorylated AKT (pAKT), pPRAS40, and pS6. nih.gov A reduction in the levels of these phosphoproteins in inhibitor-treated cells serves as a direct confirmation of on-target pathway inhibition. While specific in vitro data for this compound's effect on this full panel of biomarkers was not found, its inhibition of AKT phosphorylation has been demonstrated, which is the critical initiating step in the downstream cascade. thermofisher.com

By blocking the PI3K/AKT signaling pathway, which is a major driver of cell growth, survival, and proliferation, PI3Kα inhibitors are expected to elicit specific cellular responses in cancer cells dependent on this pathway. nih.govelifesciences.org These responses are typically assessed through a variety of in vitro cellular assays.

Proliferation Inhibition: Assays such as MTT or cell counting are used to determine the effect of the inhibitor on cancer cell growth. Inhibition of the PI3K pathway often leads to a cytostatic effect, causing a proliferative arrest. elifesciences.orgnih.gov

Cell Cycle Modulation: Flow cytometry analysis is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PI3K inhibitors can cause an accumulation of cells in the G0/G1 phase, indicating a cell cycle arrest. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a desired outcome for cancer therapeutics. Assays like Annexin V staining or analysis of caspase activity are used to quantify the level of apoptosis. While PI3K inhibition alone often results in cell cycle arrest rather than robust apoptosis, in some contexts, it can induce cell death. elifesciences.orgnih.govnih.gov

Specific studies detailing the effects of this compound on cell cycle modulation and apoptosis induction were not identified in the search results. However, its documented antitumor activity strongly suggests that it effectively inhibits cancer cell proliferation. researchgate.netelsevierpure.com

Target engagement refers to the binding of a drug to its intended biological target within a cell. For PI3Kα inhibitors, it is crucial to demonstrate not only that the compound can inhibit the purified enzyme but also that it can access and bind to PI3Kα in the complex intracellular environment. nih.govresearchgate.net Furthermore, the duration of this engagement and the resulting suppression of signaling are key determinants of a drug's efficacy.

Studies on persistent signaling suppression often involve washout protocols. In these experiments, cells are treated with the inhibitor for a period, after which the compound is removed from the culture medium. The duration for which downstream signaling (e.g., pAKT levels) remains suppressed is then monitored. nih.gov Compounds that exhibit persistent signaling suppression, such as covalent inhibitors that form a permanent bond with the target, can offer a more durable biological effect and may demonstrate superior potency and efficacy compared to reversible inhibitors. nih.govresearchgate.net

High-quality chemical probes—small molecules with high potency and selectivity for a specific target—are invaluable tools for dissecting complex biological signaling pathways. researchgate.netnih.gov Given the high conservation among the ATP binding sites of the four class I PI3K isoforms, developing isoform-selective probes has been challenging but is essential for understanding the specific, non-redundant functions of each isoform. nih.gov

A potent and highly selective inhibitor like this compound can serve as a chemical probe to specifically interrogate the roles of PI3Kα in various cellular processes. By using such a probe, researchers can inhibit PI3Kα with high precision and observe the specific downstream consequences, helping to deconvolute its signaling network from that of PI3Kβ, δ, and γ. nih.gov For example, selective probes can be used in washout experiments to determine how specific cell surface receptors couple to distinct PI3K isoforms in response to ligand activation. nih.gov

Preclinical In Vivo Efficacy Assessment in Disease Models

The in vivo assessment of PI3Kα inhibitors is crucial for understanding their therapeutic potential before advancing to clinical trials. These studies typically involve the use of animal models, such as mice, bearing tumors derived from human cancer cells or patient tissues. The primary endpoints of these studies are often the inhibition of tumor growth and the induction of tumor regression.

Application in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered to be highly representative of human tumor biology. These models retain the heterogeneity and molecular characteristics of the original tumor, making them a valuable tool for preclinical drug evaluation.

Several studies have demonstrated the utility of PDX models in assessing the efficacy of PI3K inhibitors. For instance, in a study involving a panel of triple-negative breast cancer (TNBC) PDX models, the pan-PI3K inhibitor BKM120 was evaluated for its anti-tumor activity. This research highlighted the importance of PDX models in identifying biomarkers of response and resistance to PI3K inhibition. nih.gov Similarly, in preclinical models of head and neck squamous cell carcinoma (HNSCC), PDX models have been instrumental in investigating resistance mechanisms to PI3K inhibitors like BYL719 and GDC0032. mdpi.com

In the context of Ph-like acute lymphoblastic leukemia (ALL), patient-derived xenograft models have been used to demonstrate the in vivo therapeutic efficacy of various PI3K pathway inhibitors, showing marked leukemia reduction. nih.gov Furthermore, studies in gastrointestinal stromal tumor (GIST) PDX models have shown that combining PI3K inhibitors with existing therapies like imatinib (B729) can significantly enhance anti-tumor effects. aacrjournals.org These examples underscore the critical role of PDX models in the preclinical evaluation of PI3Kα inhibitors across a spectrum of cancers.

Evaluation of Tumor Growth Inhibition and Regression in Oncology Models

The ultimate goal of preclinical in vivo studies is to determine whether a new therapeutic agent can effectively control tumor growth. The following sections detail the findings from studies using various oncology models to evaluate the efficacy of PI3Kα inhibitors.

The PI3K pathway is frequently activated in breast cancer, particularly through mutations in the PIK3CA gene, making it a key therapeutic target. Numerous preclinical studies have investigated the efficacy of PI3Kα inhibitors in breast cancer models.

In mouse models of mammary tumors, the pan-PI3K inhibitor BKM120 has been shown to slow tumor growth and enhance anti-tumor immunity. nih.gov Studies have also highlighted the potential of combining PI3K inhibitors with other targeted therapies. For example, in hormone receptor-positive (HR+) breast cancer models, combining PI3K inhibitors with endocrine therapy has been shown to overcome resistance. mdpi.com The isoform-specific PI3Kα inhibitor alpelisib (B612111) has demonstrated significant efficacy, particularly in PIK3CA-mutated breast cancer models. frontiersin.org

The following table summarizes key findings from preclinical studies of PI3K inhibitors in breast cancer models.

| Compound | Breast Cancer Model | Key Findings |

| BKM120 | Mammary Tumor Models | Slowed tumor growth and enhanced anti-tumor immunity. nih.gov |

| Alpelisib | PIK3CA-mutated Breast Cancer | Showed significant efficacy in inhibiting tumor growth. frontiersin.org |

| PI3K Inhibitors | HR+ Breast Cancer Models | Overcame resistance to endocrine therapy when used in combination. mdpi.com |

Activating alterations in the PIK3CA gene are also prevalent in head and neck squamous cell carcinoma (HNSCC). Preclinical studies have explored the potential of PI3Kα inhibitors in this cancer type. Research using HNSCC cell lines and PDX models has investigated mechanisms of resistance to PI3K inhibitors such as BYL719. mdpi.com These studies have suggested that combining PI3K inhibitors with inhibitors of other pathways, such as CDK4/6, could enhance anti-tumor efficacy. mdpi.com In xenograft models of human HNSCC, the pan-PI3K inhibitor PX-866 demonstrated tumor growth prevention. nih.gov Furthermore, preclinical models have been used to show that combining the farnesyl transferase inhibitor tipifarnib (B1682913) with the PI3Kα inhibitor alpelisib could have potent anti-tumor activity in HNSCC. researchgate.net

The PI3K/AKT/mTOR pathway is commonly deregulated in hepatocellular carcinoma (HCC), making it a rational target for therapy. In vivo studies using xenograft models of human HCC have been conducted to evaluate the efficacy of targeting this pathway. For instance, a study demonstrated that a novel, highly selective PI3Kα inhibitor, CYH33, in combination with an angiogenesis inhibitor, AL3810, displayed synergistic activity against HCC in vivo. nih.gov Another study identified a new multi-kinase inhibitor targeting both CDK4/6 and PI3K/AKT, which exhibited strong anti-tumor activity in a Huh7 cell xenograft model of HCC. nih.gov These preclinical findings provide a rationale for further clinical investigation of PI3Kα inhibitors in HCC.

The PI3K pathway is also implicated in the tumorigenesis and progression of non-small cell lung cancer (NSCLC). Preclinical investigations have explored the therapeutic potential of PI3K inhibitors in this disease. A selective oral PI3K inhibitor, PF-4989216, was shown to inhibit xenograft tumor growth in SCLC models harboring a PIK3CA mutation. aacrjournals.org In NSCLC PDX models with PI3K pathway alterations, the pan-PI3K inhibitor BKM120 has been evaluated for its in vivo efficacy, both as a monotherapy and in combination with standard chemotherapy. researchgate.net While early clinical trials with PI3K inhibitors in unselected NSCLC populations have shown limited success, preclinical models are crucial for identifying predictive biomarkers to guide patient selection and develop effective combination strategies. nih.govresearchgate.net

Following a comprehensive search, no specific information or published preclinical research data could be found for a compound explicitly named “this compound” within the public domain. The search results provided information on the broader class of PI3Kα inhibitors and some specific, named molecules, but none corresponded directly to "this compound."

Therefore, it is not possible to generate the requested article focusing solely on “this compound” according to the provided outline, as no data is available on its use in colorectal or other solid tumor models, its pharmacokinetic properties, tissue distribution, or CNS penetration.

Similarly, the section on allosteric PI3Kα activators for tissue protection and regeneration could not be specifically linked to research involving a compound named "this compound."

If "this compound" is an internal development name, a catalog number from a specific vendor not indexed in major scientific databases, or a misnomer, it would explain the absence of information in publicly accessible scientific literature and databases. Without source data for this specific compound, generating a scientifically accurate and informative article that adheres to the strict constraints of the user's request is not feasible.

Mechanisms of Acquired Resistance to Pi3kα Inhibition

Genomic Alterations within the PI3K/AKT Pathway Mediating Resistance

Acquired resistance to PI3Kα inhibitors frequently involves genomic alterations that reactivate the PI3K/AKT signaling pathway. Clinical studies analyzing patient samples have shown that upon developing resistance, approximately 50% of patients acquire new genomic alterations within this pathway. aacrjournals.orgnih.gov These changes are a primary mode of resistance, allowing cancer cells to bypass the therapeutic blockade.

One of the most common alterations is the loss of function of the tumor suppressor gene PTEN. aacrjournals.orgnih.gov PTEN is a phosphatase that counteracts PI3K activity by converting PIP3 back to PIP2, thereby shutting down the signaling cascade. nih.govnih.gov Loss of PTEN function leads to the accumulation of PIP3 and sustained downstream signaling, rendering the inhibition of PI3Kα insufficient to control the pathway. aacrjournals.orgnih.gov

Another significant mechanism is the acquisition of activating mutations in AKT1, a key downstream effector of PI3K. aacrjournals.orgnih.gov Mutations such as AKT1 E17K can activate the kinase independently of upstream PI3K signaling, thus conferring resistance to PI3Kα inhibitors. aacrjournals.orgnih.gov Studies have identified several oncogenic AKT1 mutations (e.g., E17K, L52R, Q79K) emerging in patients during treatment, highlighting the convergence of resistance mechanisms on this critical signaling node. aacrjournals.org

| Gene | Type of Alteration | Consequence | Reference |

| PTEN | Loss of function (deletions, inactivating mutations) | Sustained PI3K pathway activation | aacrjournals.orgnih.gov |

| AKT1 | Activating mutations (e.g., E17K, L52R, Q79K) | PI3K-independent pathway activation | aacrjournals.orgnih.gov |

| PIK3CA/PIK3CB | Gene amplification | Increased PI3K signaling | mdpi.com |

| TSC1/TSC2 | Loss of function mutations | Sustained mTORC1 signaling | nih.gov |

Emergent Secondary Mutations in PIK3CA Affecting Inhibitor Binding

A critical on-target mechanism of resistance is the emergence of secondary mutations within the PIK3CA gene itself, which encodes the p110α catalytic subunit of PI3K. These mutations often occur in the drug-binding pocket, reducing the affinity of the inhibitor for its target. This is a classic mechanism of acquired resistance to kinase inhibitors, akin to changing a lock so the key no longer fits. eurekalert.org

Research has identified specific secondary mutations in PIK3CA, such as W780R and Q859K/H , that emerge during treatment with orthosteric PI3Kα inhibitors like alpelisib (B612111) and inavolisib. aacrjournals.orgaacrjournals.orgmdpi.comresearchgate.net Orthosteric inhibitors bind to the ATP-binding site of the kinase. nih.gov

Mutations at Gln859 (Q859K/H): These alterations can prevent the binding of PI3Kα-selective inhibitors while not affecting the binding of pan-PI3K inhibitors. aacrjournals.org

Mutations at Trp780 (W780R): This residue is critical for the binding of a broader range of ATP-competitive inhibitors. The W780R mutation can confer resistance to both PI3Kα-selective and pan-PI3K inhibitors that target the catalytic pocket. aacrjournals.orgaacrjournals.org

These findings demonstrate that not all secondary mutations in PIK3CA have the same effect; some can drive resistance to specific classes of inhibitors while others may confer broader resistance. aacrjournals.org Interestingly, these resistance mutations can sometimes be overcome by novel classes of drugs, such as allosteric PI3Kα inhibitors (e.g., RLY-2608), which bind to a different region of the protein and are unaffected by changes in the ATP-binding pocket. aacrjournals.orgnih.gov

Reactivation of Wild-Type PIK3CA-Mediated Feedback Pathways

Resistance can also arise from the reactivation of signaling through the wild-type (non-mutated) PI3Kα enzyme. This mechanism is particularly relevant for mutant-selective PI3Kα inhibitors, which are designed to have lower potency against the wild-type enzyme to minimize side effects like hyperglycemia. aacrjournals.org

Inhibition of the PI3K pathway can relieve negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs). nih.gov This leads to increased upstream signaling that can reactivate the PI3K pathway. In tumors with PTEN loss, for instance, selective inhibition of the PI3Kβ isoform leads to a transient response, followed by a rebound in AKT signaling. This rebound is driven by the reactivation of PI3Kα through feedback mechanisms involving RTKs like IGF1R. nih.gov This interplay highlights the complexity of the signaling network and shows that even in tumors dependent on one PI3K isoform, another can be engaged as a resistance mechanism. A potential strategy to overcome this is the combination of orthosteric and allosteric PI3Kα inhibitors or the addition of downstream pathway inhibitors. aacrjournals.org

Adaptive Responses and Pathway Crosstalk Contributing to Resistance

Cancer cells can adapt to PI3Kα inhibition by rewiring their signaling networks, a phenomenon known as pathway crosstalk. This involves the activation of parallel or downstream pathways that compensate for the inhibited PI3Kα signal, thereby promoting cell survival and proliferation.

A well-documented adaptive response to PI3K inhibition is the upregulation and activation of RTKs, including HER2 (ErbB2) and HER3 (ErbB3). mdpi.comnih.gov The PI3K/AKT pathway normally mediates a negative feedback loop that suppresses the expression of several RTKs. researchgate.net When PI3K is inhibited, this feedback is relieved, leading to increased transcription and surface expression of RTKs like HER3. researchgate.netnih.gov

The HER2/HER3 heterodimer is a potent activator of the PI3K pathway. nih.govyoutube.com Upregulated HER3 can be phosphorylated by HER2, leading to the recruitment of p85 (the regulatory subunit of PI3K) and a rebound in PI3K signaling, thus attenuating the effect of the inhibitor. researchgate.netnih.gov This mechanism suggests that combining PI3Kα inhibitors with HER2- or HER3-targeted therapies could be a synergistic strategy to prevent or overcome resistance in HER2-positive cancers. nih.gov

Resistance can occur through the activation of signaling nodes downstream of PI3Kα, which allows the cell to bypass the initial blockade.

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a crucial downstream component of the PI3K/AKT pathway, forming two distinct complexes, mTORC1 and mTORC2. nih.gov Sustained mTORC1 activity, even in the presence of a PI3Kα inhibitor, is a key resistance mechanism. This can be caused by loss-of-function mutations in negative regulators of mTORC1, such as TSC1 or TSC2. nih.govaacrjournals.org Such alterations uncouple mTORC1 from AKT control, leading to persistent signaling that promotes cell growth and proliferation. nih.gov

AKT1: As mentioned previously, direct activating mutations in AKT1 are a major mechanism of resistance, rendering the pathway independent of PI3Kα activity. aacrjournals.orgnih.gov

Cyclin D1: Overexpression or amplification of Cyclin D1, a key regulator of the cell cycle, has also been identified as a mechanism of resistance. aacrjournals.org The PI3K/AKT/mTOR pathway often regulates Cyclin D1 expression. nih.gov Its overexpression can allow cells to continue progressing through the cell cycle despite PI3Kα inhibition, sometimes in collaboration with cyclin-dependent kinases (CDK4/6). nih.gov

Cellular Plasticity and Drug Tolerance Phenomena in Response to PI3Kα Inhibition

Beyond specific genetic mutations and pathway rewiring, broader concepts of cellular plasticity and drug tolerance contribute to resistance. elsevierpure.comnih.gov Drug tolerance refers to the ability of a subpopulation of cancer cells to survive initial treatment in a dormant or slow-cycling state, without necessarily acquiring permanent genetic resistance mechanisms. These "persister" cells can survive the initial therapeutic onslaught and may later acquire stable resistance-conferring mutations, leading to clinical relapse.

Cellular plasticity allows cancer cells to switch between different phenotypic states, which can be associated with varying levels of drug sensitivity. elsevierpure.com For example, cells might undergo an epithelial-to-mesenchymal transition (EMT) or switch to a cancer stem cell-like state, both of which have been linked to drug resistance. These phenomena are often driven by complex transcriptional and epigenetic changes rather than single gene mutations and represent a significant challenge for targeted therapies. elsevierpure.comnih.gov Understanding and targeting these plastic, drug-tolerant states is an emerging frontier in overcoming resistance to PI3Kα inhibitors and other targeted agents.

Strategies for Overcoming Resistance and Enhancing Therapeutic Efficacy

Rationale for Combination Therapies Targeting PI3Kα

The therapeutic success of PI3Kα inhibitors is often limited by both intrinsic and acquired resistance mechanisms. Tumors can adapt to the inhibition of the PI3K pathway through various feedback loops and the activation of parallel signaling pathways. researchgate.netmdpi.com This adaptive response can lead to the reactivation of downstream signaling, promoting cell survival and proliferation despite the presence of the inhibitor. mdpi.com

A primary rationale for combination therapies is to simultaneously block these escape routes. By co-targeting nodes within the PI3K pathway or in parallel compensatory pathways, it is possible to achieve a more profound and durable inhibition of cancer cell growth. nih.gov Furthermore, PI3Kα signaling is deeply interconnected with other critical cellular processes, including cell cycle regulation and metabolic functions. nih.govnih.gov This interconnectedness provides a strong basis for combining PI3Kα inhibitors with agents that target these other fundamental aspects of cancer cell biology, aiming for synergistic antitumor effects. nih.gov

Preclinical Combinatorial Approaches with PI3Kα Inhibitors

A logical strategy to deepen the inhibition of the PI3K pathway is to target multiple nodes vertically. Even with effective PI3Kα inhibition, some level of residual signaling can persist, or feedback mechanisms can reactivate downstream effectors like AKT and mTORC1. nih.govnih.gov Preclinical studies have shown that combining a PI3Kα inhibitor with an AKT or mTOR inhibitor can lead to a more complete shutdown of the pathway, resulting in enhanced cancer cell death. nih.gov This vertical combination can prevent the compensatory reactivation that is often observed with single-agent inhibitors, leading to more sustained therapeutic effects. nih.gov

The PI3K/AKT/mTOR pathway and the cyclin D-CDK4/6-Rb axis are two critical pathways that converge to control cell cycle progression. nih.gov There is significant crosstalk between these two pathways, and activation of the PI3K pathway can contribute to resistance to CDK4/6 inhibitors, and vice versa. nih.govnih.gov Preclinical studies have demonstrated strong synergistic effects when combining PI3Kα inhibitors with CDK4/6 inhibitors in various cancer models, including breast cancer. aacrjournals.orgaacrjournals.orgmdpi.com This combination can lead to enhanced cell-cycle arrest and apoptosis. aacrjournals.org Furthermore, this combination has been shown to increase tumor immunogenicity, providing a rationale for a triplet combination with immune checkpoint inhibitors. aacrjournals.orgmdpi.com

Table 1: Preclinical Data on PI3Kα and CDK4/6 Inhibitor Combinations

| Cancer Type | PI3Kα Inhibitor | CDK4/6 Inhibitor | Key Findings |

| Triple-Negative Breast Cancer | BYL719 (Alpelisib) | LEE011 (Ribociclib) | Synergistic increase in apoptosis and cell-cycle arrest; increased tumor immunogenicity. aacrjournals.org |

| Lung Squamous Cell Carcinoma | BKM120, BYL719 | Palbociclib | Greater antitumor effects compared to monotherapy in PIK3CA-mutant models. aacrjournals.org |

| Head and Neck Squamous Cell Carcinoma | BYL719, GDC0032 | Abemaciclib | Overcame acquired resistance to PI3Kα inhibition. nih.gov |

In hormone receptor-positive (HR+) breast cancer, the PI3K pathway is a key mechanism of resistance to endocrine therapy. nih.govnih.govox.ac.uk Hyperactivation of PI3Kα signaling can promote estrogen-independent tumor growth. nih.gov Combining PI3Kα inhibitors with endocrine therapies like fulvestrant (B1683766) has been shown to overcome this resistance and has led to regulatory approval of alpelisib (B612111) in this setting. mdpi.com

Similarly, in HER2-positive (HER2+) breast cancer, alterations in the PI3K pathway are associated with resistance to anti-HER2 therapies such as trastuzumab. nih.govmdpi.comunclineberger.org Preclinical models have demonstrated that co-inhibition of PI3Kα and HER2 can restore sensitivity to anti-HER2 agents, providing a strong rationale for this combination in patients with HER2+/PIK3CA-mutant tumors. nih.govmdpi.comcancernetwork.com

Developing Allosteric and Mutant-Selective Inhibitors to Circumvent On-Target Resistance

A major challenge with first-generation PI3Kα inhibitors is that they target both the wild-type and mutant forms of the enzyme. nih.govthe-innovation.org Inhibition of wild-type PI3Kα in healthy tissues is responsible for significant on-target toxicities like hyperglycemia. the-innovation.org To address this, a new generation of inhibitors is being developed that selectively target the mutant forms of PI3Kα or bind to an allosteric site rather than the highly conserved ATP-binding pocket. nih.govthe-innovation.orgaacrjournals.org

Mutant-selective inhibitors are designed to spare the wild-type enzyme, thereby reducing mechanism-based toxicities and widening the therapeutic window. nih.govaacrjournals.orgAllosteric inhibitors bind to a less conserved pocket on the enzyme, which can also confer mutant selectivity and overcome resistance mechanisms that arise from mutations in the ATP-binding site. researchgate.netaacrjournals.orgnih.gov Preclinical data for compounds like RLY-2608 and STX-478 have shown that these next-generation inhibitors can achieve potent antitumor activity in PIK3CA-mutant models without causing the metabolic disturbances seen with non-selective inhibitors. nih.govresearchgate.net This approach represents a significant step towards more precise and tolerable PI3Kα-targeted therapies. the-innovation.org

Optimizing Dosing Schedules and Regimens in Preclinical Models

Preclinical research into selective PI3Kα inhibitors has underscored the critical importance of optimizing dosing schedules to maximize therapeutic efficacy while minimizing toxicity. The conventional approach of continuous daily dosing has been challenged by strategies involving intermittent high-dose scheduling, which have shown considerable promise in preclinical models.

The rationale for exploring intermittent dosing is twofold. Firstly, continuous exposure to PI3Kα inhibitors can lead to on-target toxicities, such as hyperglycemia and rash, which may limit the achievable dose and, consequently, the extent of pathway inhibition in the tumor. aacrjournals.orgaacrjournals.org Intermittent schedules allow for higher doses to be administered, potentially achieving greater target inhibition, followed by a recovery period for normal tissues. aacrjournals.org Secondly, continuous pathway inhibition can trigger feedback mechanisms that reactivate the PI3K pathway, leading to a reduction in the inhibitor's effectiveness over time. aacrjournals.org Intermittent dosing may circumvent this by allowing the signaling pathway to "reset," thus preserving sensitivity to the drug upon subsequent administrations. aacrjournals.org

Preclinical studies involving the selective PI3Kα/δ inhibitor AZD8835 in breast cancer xenograft models have provided compelling evidence for the benefits of intermittent high-dose scheduling (IHDS). aacrjournals.org In these studies, various dosing regimens were compared to evaluate their impact on tumor growth.

A head-to-head comparison in a BT474 xenograft model demonstrated that an intermittent schedule of AZD8835 at 100 mg/kg on days 1 and 4 (once daily) resulted in a tumor growth inhibition (TGI) of 92%, which was comparable to the 91% TGI achieved with a 50 mg/kg dose administered twice daily for two days followed by five days off. researchgate.net Both of these intermittent schedules were more effective than a continuous dosing regimen of 25 mg/kg twice daily, which resulted in only 11% tumor regression. researchgate.net Further optimization of the day 1 and 4 schedule to a twice-daily administration at 100 mg/kg led to even greater efficacy, achieving a 40% tumor regression. researchgate.net

These findings highlight that a well-designed intermittent dosing schedule can achieve superior or equivalent antitumor efficacy compared to continuous dosing, often with a better tolerability profile that allows for higher, more effective doses to be administered. aacrjournals.orgnih.gov

| Dosing Schedule | Dose | Frequency | Tumor Growth Inhibition (TGI)/Regression |

|---|---|---|---|

| Continuous | 25 mg/kg | Twice Daily (BID) | 11% Regression |

| Intermittent (2 days on/5 off) | 50 mg/kg | Twice Daily (BID) | 91% TGI |

| Intermittent (Day 1 and 4) | 100 mg/kg | Once Daily (QD) | 92% TGI |

| Intermittent (Day 1 and 4) | 100 mg/kg | Twice Daily (BID) | 40% Regression |

Pharmacodynamic studies have further elucidated the mechanism behind the efficacy of intermittent dosing. Higher doses of PI3Kα inhibitors achieve more profound inhibition of the PI3K pathway, leading to the induction of apoptosis. researchgate.net Intermittent high-dose scheduling has been shown to induce repeated waves of apoptosis upon each administration of the drug. researchgate.net This pulsatile effect on the tumor cells may contribute to the enhanced antitumor activity observed with these regimens. researchgate.netnih.gov

Similar strategies have been explored for other PI3K inhibitors. For instance, intermittent high doses of pictilisib, when administered to tumor-bearing mice every 3 days, allowed for effective combination with a MEK inhibitor and resulted in blocked growth of xenografts with specific genetic alterations. aacrjournals.org

Computational and Experimental Methodologies in Pi3kα Inhibitor Discovery

Structure-Based Drug Design (SBDD) and Virtual Screening Techniques

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, PI3Kα, to guide the design and identification of potential inhibitors. nih.govuni.luharvard.edumims.comnih.govguidetopharmacology.org Virtual screening (VS) techniques, a key component of SBDD, computationally screen large libraries of small molecules to identify those most likely to bind to the target site. nih.govnih.govnih.govnih.govctdbase.orguni-freiburg.de This approach significantly reduces the number of compounds requiring experimental testing, accelerating the discovery process. nih.govuni-freiburg.de Studies have successfully employed SBDD and VS to discover novel and potent PI3Kα inhibitors. nih.govuni.luharvard.edumims.comctdbase.orguni-freiburg.delabsolu.ca

E-Pharmacophore Modeling and Ligand-Based Virtual Screening

E-pharmacophore modeling involves creating a 3D representation of the essential features of a ligand required for effective binding to a target protein. nih.govnih.govnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. labsolu.ca E-pharmacophore-based virtual screening uses these models to search compound databases for molecules possessing similar spatial arrangements of these features, thus predicting their potential binding affinity. nih.govnih.govnih.govflybase.org For instance, a five-point pharmacophore hypothesis featuring hydrophobic, aromatic, acceptor, and donor sites near key residues like VAL851, TRP780, TRP836, GLN889, and SER854 has been generated for virtual screening in PI3Kα inhibitor discovery. labsolu.ca Ligand-Based Virtual Screening (LBVS), on the other hand, relies on the properties of known active ligands to identify similar molecules in databases, without requiring explicit knowledge of the target structure. This often involves analyzing molecular fingerprints, 2D or 3D shapes, and physicochemical properties of known inhibitors. cenmed.com

Receptor-Ligand Docking and Binding Mode Analysis

Receptor-ligand docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule ligand to a protein target. nih.govnih.govnih.govnih.govguidetopharmacology.orgciteab.comnih.govmdpi.com By simulating the interaction between the ligand and the protein's active site, docking algorithms estimate the binding energy and identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. nih.govmims.comnih.govaxonmedchem.com This analysis helps in understanding the molecular basis of inhibition and guiding chemical modifications to improve potency and selectivity. nih.govaxonmedchem.com For example, docking studies have revealed that potent PI3Kα inhibitors often form hydrogen bonds with hinge residues like Val851 and catalytic residues like Lys802, and interact with specific residues unique to the α isoform, such as Gln859 and Arg770, contributing to selectivity. mims.comnih.govaxonmedchem.comresearchgate.net Induced fit docking (IFD) is a more advanced technique that accounts for the flexibility of both the ligand and the receptor during the docking process, providing a more accurate representation of the binding pose and interactions. nih.govflybase.orgnih.gov

Thermodynamic Analysis through Water Mapping

WaterMap analysis is a computational technique that analyzes the behavior and thermodynamic properties of explicit water molecules in the binding site of a protein. nih.govnih.govnih.govlabsolu.ca By identifying energetically unfavorable water molecules, WaterMap can guide the design of ligands that displace these waters, leading to a more favorable binding free energy. nih.govnih.govnih.gov This approach provides insights into the entropic and enthalpic contributions of water molecules to ligand binding and can be crucial for optimizing the thermodynamic properties of inhibitor candidates. nih.govnih.govnih.gov Water map analysis has played a significant role in the hit optimization and analysis of the thermodynamic properties of receptor-ligand complexes in the context of PI3Kα inhibitor discovery. nih.govnih.govnih.govlabsolu.ca

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is an experimental and computational strategy that identifies small, low-molecular-weight compounds (fragments) that bind weakly to a target protein. nih.govcaymanchem.comchemsrc.com These fragment hits are then optimized and grown or merged to create more potent and selective lead compounds. nih.govchemsrc.com FBDD offers advantages in exploring chemical space and can be particularly useful for targeting challenging protein targets or identifying novel binding sites, including allosteric sites. nih.govuni-freiburg.dechemicalbook.com Indazole, for example, has been identified as a privileged fragment in FBDD for kinase inhibitors, potentially forming key interactions with hinge residues in the target protein. chemsrc.com While the search results discuss FBDD in the context of kinase inhibitors and PI3Kγ, specific detailed applications of FBDD for the discovery of PI3Kalpha-IN-4 were not found. nih.govcaymanchem.comchemsrc.com

Advanced Computational Chemistry Techniques

Beyond the core SBDD and VS methods, advanced computational chemistry techniques further contribute to PI3Kα inhibitor discovery. These can include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can provide insights into the electronic structure, stability, and reactivity of potential inhibitors. nih.govnih.govnih.govlabsolu.ca

Binding Free Energy Calculations: Techniques such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding free energy of a ligand to a protein, providing a more accurate measure of binding affinity than simple docking scores. nih.govflybase.orgguidetopharmacology.orgnih.govaxonmedchem.comscispace.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds and guiding the design of compound libraries. mims.comuni-freiburg.de

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms are increasingly being integrated into drug discovery workflows for tasks such as virtual screening, activity prediction, and de novo molecular design. guidetopharmacology.orgciteab.commdpi.com

These advanced techniques, often used in combination with SBDD and experimental methods, provide a more comprehensive understanding of ligand-protein interactions and facilitate the rational design and optimization of PI3Kα inhibitors.

This compound has been reported as a potent, selective, and orally active inhibitor of PI3Kα. guidetopharmacology.org In kinase assays, this compound (compound 10) demonstrated potent inhibition of PI3Kα with an IC₅₀ of 1.8 nM, showing selectivity over PI3Kβ (IC₅₀ 271.0 nM), PI3Kδ (IC₅₀ 13.9 nM), and PI3Kγ (IC₅₀ 13.8 nM). guidetopharmacology.org In cell-based assays, its IC₅₀ values were 12.1 nM for PI3Kα, 1393 nM for PI3Kβ, 183 nM for PI3Kδ, and >10000 nM for PI3Kγ, indicating good cellular potency and selectivity for the alpha isoform. guidetopharmacology.org

Here is a summary of the reported in vitro kinase and cell-based assay data for this compound:

| Assay Type | Target | IC₅₀ (nM) |

| Kinase Assay | PI3Kα | 1.8 |

| Kinase Assay | PI3Kβ | 271.0 |

| Kinase Assay | PI3Kδ | 13.9 |

| Kinase Assay | PI3Kγ | 13.8 |

| Cell-Based Assay | PI3Kα | 12.1 |

| Cell-Based Assay | PI3Kβ | 1393 |

| Cell-Based Assay | PI3Kδ | 183 |

| Cell-Based Assay | PI3Kγ | >10000 |

Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Analysis)

Quantum chemical calculations, such as Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT), are employed in the computational-guided discovery of PI3Kα inhibitors. tandfonline.combohrium.comnih.govnih.govresearchgate.net These calculations help in understanding the electronic stability of lead molecules and their interactions with the target protein. tandfonline.combohrium.com FMO analysis, specifically, provides insights into the reactivity and stability of compounds by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.combohrium.comnih.govnih.gov For instance, FMO and DFT calculations were used to assess the stability of potential PI3Kα inhibitor molecules in studies aimed at identifying leads for hepatocellular carcinoma treatment. bohrium.comnih.gov These computational methods, combined with molecular dynamics simulations, offer a deeper understanding of the ligand-receptor binding process. tandfonline.comnih.gov

ADME Prediction for Drugability Assessment

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in evaluating the drugability of potential drug candidates, including PI3Kα inhibitors. tandfonline.comexplorationpub.comnih.govnih.govnih.gov Computational tools and modules are used to predict these pharmacokinetic properties based on known druglike parameters. explorationpub.com ADME prediction analysis helps in assessing the efficacy and fate of molecules within a physiological system. explorationpub.comnih.gov For example, ADME predictions were performed on top-ranking molecules identified through virtual screening in studies focused on PI3Kα inhibitors for hepatocellular carcinoma and non-small cell lung cancer. tandfonline.comnih.govnih.gov These predictions provide essential information regarding properties like aqueous solubility, octanol/water partition coefficient, and potential metabolic stability, contributing to the selection of promising candidates for further development. explorationpub.comnih.govsimulations-plus.com

This compound itself has shown favorable ADME properties in preclinical studies, including high Cmax values and good oral bioavailability in mice and rats following oral administration. medchemexpress.com

| Species | Oral Dose (mg/kg) | Cmax (nM) | Oral Bioavailability (%) |

| Mouse | 10 | 22167 | 59.4 |

| Rat | 3 | 2327 | 46.9 |

This compound also exhibited a relatively short half-life and low plasma clearance following intravenous injection in mice and rats. medchemexpress.com

| Species | Intravenous Dose (mg/kg) | Half-life (h) | Plasma Clearance (mL/min/kg) |

| Mouse | 1 | 0.99 | 4.16 |

| Rat | 1 | 1.22 | 5.28 |

Biochemical and Cell-Based Assay Development for High-Throughput Screening

Biochemical and cell-based assays are fundamental for the high-throughput screening (HTS) and evaluation of potential PI3Kα inhibitors. thermofisher.comnih.govnih.govoncotarget.comthermofisher.com Biochemical assays, often cell-free, measure the direct inhibition of the PI3Kα enzyme activity. thermofisher.comoncotarget.combpsbioscience.com Techniques like fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF) are adapted for HTS to detect enzyme activity or product formation. thermofisher.comoncotarget.comresearchgate.net For instance, a 3-step PI3K homogeneous time-resolved fluorescence assay was used in an HTS campaign to identify inhibitors against the PI3Kα H1047R mutant. nih.govnih.gov

Cell-based assays, on the other hand, evaluate the effect of inhibitors in a more physiologically relevant cellular context. oncotarget.comthermofisher.com These assays can measure various cellular responses downstream of PI3Kα signaling, such as cell proliferation, pathway activation status (e.g., phosphorylation of Akt), and the effect on specific reporter genes. medchemexpress.comoncotarget.comthermofisher.com Cell-based assays can help identify compounds that can permeate cell membranes and exert their inhibitory effect intracellularly. oncotarget.com this compound has been evaluated in both kinase assays and cell-based assays to determine its inhibitory potency against different PI3K isoforms. medchemexpress.com

| PI3K Isoform | Kinase Assay IC50 (nM) | Cell-Based Assay IC50 (nM) |

| PI3Kα | 1.8 | 12.1 |

| PI3Kβ | 271.0 | 1393 |

| PI3Kδ | 13.9 | 183 |

| PI3Kγ | 13.8 | >10000 |

These results indicate that this compound is a potent and selective inhibitor of PI3Kα in both biochemical and cellular settings. medchemexpress.com

Proteomic and Transcriptomic Profiling in Mechanistic Investigations

Proteomic and transcriptomic profiling techniques are employed to investigate the downstream effects of PI3Kα inhibition and to understand the underlying mechanisms of action. nih.govresearchgate.netaacrjournals.orgdntb.gov.uaplos.org Transcriptomic analysis examines changes in gene expression levels, providing insights into the signaling pathways affected by PI3Kα inhibition. aacrjournals.orgplos.org Proteomic analysis focuses on the changes in protein abundance and post-translational modifications, such as phosphorylation, which are direct indicators of kinase activity. nih.govresearchgate.net

Crystallography and Spectroscopic Techniques for Structural Elucidation (e.g., X-ray, NMR, Cryo-EM)

Crystallography (specifically X-ray crystallography), Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are powerful structural biology techniques used to elucidate the three-dimensional structure of proteins like PI3Kα and their complexes with inhibitors. pnas.orgpnas.orgnih.govresearchgate.netrcsb.orgpeakproteins.comresearchgate.net X-ray crystallography has historically provided significant insights into the structure of PI3K, including the binding modes of inhibitors like alpelisib (B612111). pnas.orgnih.govresearchgate.net NMR spectroscopy has been used to study isolated domains of PI3K. pnas.orgresearchgate.net

More recently, Cryo-EM has emerged as a valuable tool for studying the structure of PI3Kα, particularly its dynamic nature and different conformational states, including those bound to inhibitors. pnas.orgpnas.orgnih.govresearchgate.netrcsb.orgresearchgate.net Cryo-EM can provide structural information on large protein complexes and can capture different conformations that may be challenging to crystallize. pnas.orgpnas.orgnih.govpeakproteins.com For example, Cryo-EM has been used to reveal conformational changes in PI3Kα upon binding to inhibitors like BYL-719. pnas.orgnih.govresearchgate.netresearchgate.net It has also been used to study PI3Kα in complex with novel ligands, providing insights into unique binding modes. rcsb.org While a specific crystal or Cryo-EM structure of this compound bound to PI3Kα was not found in the search results, these techniques are routinely applied in the structural characterization of PI3Kα inhibitors to understand their interactions at the atomic level and guide the design of more potent and selective compounds.

Future Directions and Emerging Research Avenues

Development of Next-Generation Mutant-Selective PI3Kα Inhibitors

A significant challenge in targeting PI3Kα, particularly in oncology, has been the potential for inhibiting the wild-type form of the enzyme, leading to dose-limiting toxicities such as hyperglycemia readthedocs.iohuji.ac.il. This has driven the development of next-generation inhibitors designed to selectively target mutant forms of PI3Kα, which are frequently associated with oncogenic signaling readthedocs.iorsc.orgnih.gov. PI3Kalpha-IN-4 has been characterized as a potent and selective inhibitor of PI3Kα, showing significantly lower inhibitory activity against other Class I PI3K isoforms (PI3Kβ, PI3Kδ, and PI3Kγ) in kinase assays guidetopharmacology.org. While its specific selectivity profile against various PIK3CA mutations compared to wild-type PI3Kα in cellular contexts shows some variation depending on the assay, its initial characterization suggests a focus on the alpha isoform guidetopharmacology.org. The ongoing research in this area, exemplified by compounds like GDC-0077 (Inavolisib) and RLY-2608, aims to achieve greater therapeutic windows by preferentially inhibiting the oncogenic mutant forms while sparing the wild-type, thereby potentially reducing side effects and improving efficacy readthedocs.iorsc.orgnih.gov. Future studies with this compound could further explore its precise interactions with different PI3Kα mutants and evaluate strategies to enhance mutant selectivity.

Exploring PI3Kα Modulation Beyond Oncology: Tissue Regeneration and Neuroprotection

While PI3Kα inhibition is primarily investigated for its role in suppressing aberrant cell proliferation in cancer, emerging research suggests that modulating PI3Kα activity could have therapeutic potential in other contexts, such as tissue regeneration and neuroprotection. Studies have identified small molecule activators of PI3Kα, like UCL-TRO-1938, which have shown promise in models of tissue repair and neuroregeneration. This highlights the complex and context-dependent role of PI3Kα signaling, which can be essential for normal physiological processes like cell survival, growth, and tissue repair. Although this compound is an inhibitor, understanding its effects on PI3Kα signaling in non-oncological settings at a preclinical level could provide valuable insights into the pathway's multifaceted functions. Research using inhibitors like this compound as tools can help delineate the specific contributions of PI3Kα inhibition to various cellular processes, contrasting with the effects observed with PI3Kα activators and informing the potential for distinct therapeutic strategies based on modulating PI3Kα activity up or down depending on the disease context.

Integrated Research Approaches: Combining Computational and Experimental Paradigms

The discovery and optimization of PI3Kα inhibitors increasingly rely on integrated research approaches that combine computational and experimental methodologies. Computational techniques, including molecular docking, molecular dynamics simulations, and QSAR analysis, play a crucial role in understanding the binding interactions of compounds with PI3Kα, predicting their activity, and guiding the design of novel analogs with improved potency and selectivity. These in silico methods complement experimental studies, such as in vitro kinase assays and cell-based assays, by providing molecular-level insights and enabling the screening of large chemical libraries. The development and characterization of this compound likely involved such integrated approaches to identify its potent and selective activity guidetopharmacology.org. Future research can leverage these combined methodologies to further optimize the properties of this compound or design novel inhibitors based on its structural scaffold, exploring aspects like binding kinetics, allosteric modulation, and interactions with mutant forms of the enzyme.

Biomarker Discovery for Response and Resistance Prediction in Preclinical Settings

Identifying biomarkers that can predict response to PI3Kα inhibitors and monitor the development of resistance is crucial for optimizing their therapeutic application. Preclinical studies with PI3Kα inhibitors, including compounds like GDC-0077, commonly assess the modulation of downstream signaling markers such as phosphorylated AKT (pAKT), phosphorylated PRAS40 (pPRAS40), and phosphorylated S6 ribosomal protein (pS6RP) to evaluate target inhibition and pathway engagement nih.gov. PIK3CA mutations are established predictive biomarkers for response to PI3Kα selective inhibitors in certain cancers nih.gov. Additionally, the expression profile of receptor tyrosine kinases (RTKs) has been explored as a potential integrative biomarker. Preclinical research involving this compound can contribute to biomarker discovery by evaluating its effects on these and other potential markers in various cellular and in vivo models. Studies investigating mechanisms of acquired resistance to this compound in preclinical settings can also help identify new biomarkers and rational combination strategies.

Understanding PI3Kα's Role in Broader Biological Contexts (e.g., Aging, Neurodegenerative Diseases)